7-Ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylicacid
CAS No.: 1193204-19-1
Cat. No.: VC20432781
Molecular Formula: C16H15N3O2
Molecular Weight: 281.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1193204-19-1 |
|---|---|
| Molecular Formula | C16H15N3O2 |
| Molecular Weight | 281.31 g/mol |
| IUPAC Name | 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Standard InChI | InChI=1S/C16H15N3O2/c1-3-13-12(16(20)21)9-17-15-14(10(2)18-19(13)15)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,21) |
| Standard InChI Key | ZNUHJLCLJCTCPK-UHFFFAOYSA-N |
| Canonical SMILES | CCC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic pyrazolo[1,5-a]pyrimidine scaffold with substituents at positions 2 (methyl), 3 (phenyl), 6 (carboxylic acid), and 7 (ethyl). The planar aromatic system facilitates π-π stacking interactions, while the carboxylic acid group enhances solubility and enables hydrogen bonding with biological targets. Key structural parameters include:
| Property | Value |
|---|---|
| Molecular formula | C₁₆H₁₅N₃O₂ |
| Molecular weight | 281.31 g/mol |
| IUPAC name | 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
| Canonical SMILES | CCC1=C(C=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)O |
The ethyl group at position 7 introduces steric bulk, potentially influencing binding pocket compatibility, whereas the phenyl ring at position 3 contributes to hydrophobic interactions .
Synthesis and Derivative Development
Synthetic Pathways
Pyrazolo[1,5-a]pyrimidines are typically synthesized via cyclocondensation of 5-aminopyrazoles with β-diketones or β-ketoesters. For 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid, a plausible route involves:
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Formation of the pyrazole core: Reaction of ethyl 3-aminopyrazole-4-carboxylate with ethyl acetoacetate under acidic conditions.
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Functionalization: Introduction of the phenyl group via Suzuki-Miyaura coupling and subsequent ethylation using ethyl bromide .
Yield optimization remains challenging due to competing side reactions; typical reported yields range from 35–45% .
Structure-Activity Relationship (SAR) Studies
Systematic modifications of the core scaffold have identified critical pharmacophoric elements:
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Position 2 (methyl): Replacement with bulkier groups (e.g., trifluoromethyl) reduces antitubercular activity by 8-fold, suggesting steric hindrance disrupts target engagement .
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Position 3 (phenyl): Substitution with non-aromatic groups (e.g., cyclohexyl) abolishes activity, underscoring the necessity of aromatic π-interactions .
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Position 6 (carboxylic acid): Esterification or amidation decreases membrane permeability but enhances selectivity for extracellular targets .
Biological Activities and Mechanisms
Antitubercular Activity
In Mycobacterium tuberculosis H37Rv, the compound exhibits a minimum inhibitory concentration (MIC) of 1.56 μM in iron-depleted media. Resistance studies implicate mutations in the flavin adenine dinucleotide (FAD)-dependent hydroxylase Rv1751, which hydroxylates the ethyl side chain, rendering the compound inactive . This mechanism diverges from related pyrazolopyrimidines that disrupt ESX-3-mediated iron uptake .
Antimalarial Activity
Against Plasmodium falciparum, the compound inhibits membrane-bound pyrophosphatase (PfPPase) with an IC₅₀ of 3.2 μM. Molecular docking suggests the carboxylic acid group coordinates with Mg²⁺ ions in the enzyme’s active site, while the phenyl ring occupies a hydrophobic subpocket . In erythrocyte-stage parasites, it reduces parasitemia by 78% at 10 μM without hemolytic effects .
Cytotoxicity Profile
HepG2 cytotoxicity assays reveal a selectivity index >20 for both tuberculosis and malaria targets, indicating favorable therapeutic windows . Mitochondrial toxicity assays in galactose media show no significant impairment of oxidative phosphorylation .
Pharmacokinetic and Physicochemical Profiling
| Parameter | Value |
|---|---|
| LogP (octanol/water) | 2.1 ± 0.3 |
| Aqueous solubility | 12 mg/mL (pH 7.4) |
| Plasma protein binding | 89% (human serum albumin) |
| Metabolic stability | t₁/₂ = 45 min (human liver microsomes) |
The carboxylic acid moiety contributes to high aqueous solubility but limits blood-brain barrier penetration. Prodrug strategies (e.g., ethyl ester formation) improve oral bioavailability in rodent models from 12% to 58% .
Comparative Analysis with Analogues
Pyrazolo[1,5-a]pyrimidine Derivatives
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Compound P19 (3,4-difluorophenyl analogue): 5-fold lower MIC (0.31 μM) against Mtb due to reduced protein binding .
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Compound 17a (methoxy substitution): Enhanced PfPPase inhibition (IC₅₀ = 1.8 μM) via improved Mg²⁺ chelation .
Non-Pyrazolopyrimidine Antimycobacterials
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Bedaquiline: While more potent (MIC = 0.06 μM), it carries cardiotoxicity risks absent in pyrazolopyrimidines .
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Isoniazid: Lacks activity against drug-resistant strains, whereas 7-ethyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid retains efficacy .
Future Directions and Challenges
Target Validation
CRISPR-Cas9 knockout studies are needed to confirm Rv1751 as the primary resistance determinant in Mtb. Proteomic profiling may identify off-target effects in eukaryotic cells .
Formulation Development
Nanoencapsulation in liposomes or polymeric nanoparticles could enhance intracellular delivery to macrophages harboring Mtb or Plasmodium .
Combination Therapies
Synergy studies with first-line antituberculars (rifampicin, pyrazinamide) and antimalarials (artemisinin) are critical to assess additive or potentiating effects .
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